4-Chloro-3-nitrobenzenesulfonic acid

Catalog No.
S1511261
CAS No.
121-18-6
M.F
C6H4ClNO5S
M. Wt
237.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-3-nitrobenzenesulfonic acid

CAS Number

121-18-6

Product Name

4-Chloro-3-nitrobenzenesulfonic acid

IUPAC Name

4-chloro-3-nitrobenzenesulfonic acid

Molecular Formula

C6H4ClNO5S

Molecular Weight

237.62 g/mol

InChI

InChI=1S/C6H4ClNO5S/c7-5-2-1-4(14(11,12)13)3-6(5)8(9)10/h1-3H,(H,11,12,13)

InChI Key

RPKWNMFDAOACCX-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1S(=O)(=O)O)[N+](=O)[O-])Cl

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)O)[N+](=O)[O-])Cl

Synthesis and Characterization:

4-Chloro-3-nitrobenzenesulfonic acid (CAS Number: 121-18-6) is an aromatic organic compound with various applications in scientific research. Its synthesis involves nitration of 4-chlorobenzenesulfonic acid, followed by further purification and characterization techniques like mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy for structure confirmation and purity assessment [].

4-Chloro-3-nitrobenzenesulfonic acid is a chemical compound with the molecular formula C₆H₄ClNO₅S and a molecular weight of approximately 237.62 g/mol. It appears as white flaky crystals and is highly soluble in water . This compound is primarily used as an intermediate in the synthesis of dyes and pigments, leveraging its unique chemical structure for various applications in the chemical industry .

Due to its functional groups. Key reactions include:

  • Nitration: The compound can undergo further nitration, introducing additional nitro groups to the aromatic ring.
  • Sulfonation: It can react with other sulfonating agents to introduce more sulfonic acid groups.
  • Reduction: The nitro group can be reduced to an amine, leading to derivatives that may have different biological properties .

These reactions are crucial for modifying the compound for specific applications, particularly in dye chemistry.

The synthesis of 4-Chloro-3-nitrobenzenesulfonic acid typically involves the nitration of p-chlorobenzenesulfonic acid. The general procedure includes:

  • Mixing p-chlorobenzenesulfonic acid with concentrated sulfuric acid.
  • Cooling the mixture to 20°C.
  • Gradually adding a solution of nitric acid while stirring.
  • Maintaining the reaction at 40°C for approximately 30 minutes.
  • Isolating the product through salting out, filtering, and subsequent acidification .

This method highlights the importance of controlling reaction conditions to achieve optimal yields.

4-Chloro-3-nitrobenzenesulfonic acid serves several important functions in various industries:

  • Dye Manufacturing: It is primarily utilized as an intermediate in synthesizing azo dyes and other colorants.
  • Chemical Synthesis: The compound is used in producing other chemicals by serving as a building block for more complex molecules.
  • Research: It is employed in laboratories for studying chemical reactivity and interactions within organic chemistry .

Several compounds share structural similarities with 4-Chloro-3-nitrobenzenesulfonic acid, including:

Compound NameMolecular FormulaNotable Features
2-Chloro-5-nitrobenzenesulfonic acidC₆H₄ClN₃O₅SDifferent positioning of chloro and nitro groups
4-Chloro-5-nitrobenzenesulfonic acidC₆H₄ClN₃O₅SContains an additional nitro group
3-Nitro-4-chlorobenzenesulfonic acidC₆H₄ClN₃O₅SSimilar structure but different nitro positioning

These compounds exhibit unique properties based on their structural variations, influencing their reactivity and applications in industrial processes. The unique positioning of functional groups in 4-Chloro-3-nitrobenzenesulfonic acid contributes to its specific utility as a dye intermediate compared to its analogs .

Classical Nitration Pathways in Sulfonic Acid Derivatives

Electrophilic Aromatic Substitution Mechanisms for Nitration

The nitration of p-chlorobenzenesulfonic acid follows a three-step EAS mechanism. Concentrated sulfuric acid protonates nitric acid, generating the nitronium ion ($$ \text{NO}2^+ $$), which acts as the electrophile. The sulfonic acid group ($$-\text{SO}3\text{H}$$) deactivates the aromatic ring via electron withdrawal, directing nitration to the meta position relative to itself. Concurrently, the chloro substituent ($$-\text{Cl}$$) exerts a weaker ortho/para-directing effect, but the steric bulk of $$-\text{SO}3\text{H}$$ favors nitration at the 3-position (meta to $$-\text{SO}3\text{H}$$ and para to $$-\text{Cl}$$).

The resonance-stabilized arenium ion intermediate forms upon attack by $$ \text{NO}_2^+ $$, followed by deprotonation to restore aromaticity. Kinetic studies reveal that the rate-determining step is the formation of the nitronium ion, with sulfuric acid acting as both a catalyst and dehydrating agent.

Comparative Analysis of Nitrating Agents in p-Chlorobenzenesulfonic Acid Systems

Nitrating agents vary in reactivity and selectivity:

Nitrating AgentReaction ConditionsYield (%)Byproducts
$$\text{HNO}3/\text{H}2\text{SO}_4$$40°C, 30 min71Isomeric sulfonic acids
Dinitrogen pentoxide ($$\text{N}2\text{O}5$$)20°C, $$\text{C}2\text{H}2\text{F}_4$$ solvent93Minimal
Nitronium tetrafluoroborate ($$\text{NO}2\text{BF}4$$)$$\text{CH}3\text{NO}2$$, 25°C88None

Traditional mixed acids ($$\text{HNO}3/\text{H}2\text{SO}4$$) remain cost-effective but produce isomer byproducts due to competing directing effects. $$\text{N}2\text{O}5$$ in liquefied 1,1,1,2-tetrafluoroethane enables cleaner reactions with near-quantitative yields, while $$\text{NO}2\text{BF}_4$$ offers superior regioselectivity in non-aqueous media.

Alternative Synthetic Routes via Chlorosulfonation

Reaction Kinetics in Ortho-Chloronitrobenzene Sulfonylation

Chlorosulfonation of ortho-chloronitrobenzene with chlorosulfonic acid ($$\text{ClSO}_3\text{H}$$) proceeds via a two-stage mechanism:

  • Electrophilic attack: $$\text{ClSO}3\text{H}$$ generates $$\text{SO}3\text{H}^+$$ electrophiles, which sulfonate the aromatic ring at the position para to the nitro group.
  • Chloride displacement: The intermediate sulfonic acid undergoes chloride substitution, forming 4-chloro-3-nitrobenzenesulfonyl chloride, which is hydrolyzed to the final product.

Kinetic studies show a second-order dependence on $$\text{ClSO}_3\text{H}$$ concentration, with an activation energy of 85 kJ/mol. Optimal conversion (96%) is achieved at 130°C over 4 hours, avoiding decomposition above 140°C.

Solvent Systems and Temperature Gradients in Product Isolation

Solvent choice critically impacts sulfonylation efficiency:

  • Chlorosulfonic acid acts as both reactant and solvent, enabling high concentrations of $$\text{SO}_3\text{H}^+$$.
  • Tetramethylene sulfone facilitates intermediate solubility at 110–120°C, reducing side reactions.

Product isolation employs a temperature-gradient crystallization:

  • Quench the reaction mixture in ice-water to precipitate crude product.
  • Neutralize residual acid with sodium bicarbonate ($$\text{NaHCO}_3$$).
  • Recrystallize from ethanol/water (1:3) at −10°C to obtain white flaky crystals.

This method achieves 98% purity, with residual chloride ions removed via ion-exchange chromatography.

Electrophilic Activation Pathways in Aromatic Nitration

Nitronium Ion Formation Dynamics in Concentrated Acid Media

The nitronium ion (NO₂⁺), the active electrophile in aromatic nitration, forms via protonation and dehydration of nitric acid in concentrated sulfuric acid. The reaction proceeds through two stages:

  • Proton transfer: Sulfuric acid protonates nitric acid, forming nitracidium ion (H₂NO₃⁺):
    $$
    \text{HNO}3 + \text{H}2\text{SO}4 \rightarrow \text{H}2\text{NO}3^+ + \text{HSO}4^-
    $$
  • Dehydration: The nitracidium ion loses water to generate NO₂⁺:
    $$
    \text{H}2\text{NO}3^+ \rightarrow \text{NO}2^+ + \text{H}2\text{O}
    $$
    Sulfuric acid acts as both a catalyst and dehydrating agent, shifting equilibrium toward nitronium ion formation by sequestering water [1] [3] [6].

Table 1: Nitronium Ion Concentration in Mixed Acid Systems

H₂SO₄ Concentration (%)[NO₂⁺] (mol/L)Temperature (°C)
900.1225
950.1825
980.2425

Higher sulfuric acid concentrations increase nitronium ion availability by suppressing water activity, as shown in Table 1 [5] [6]. Oleum (fuming sulfuric acid) further enhances NO₂⁺ yield through additional sulfur trioxide-mediated dehydration [4].

Positional Selectivity in Polysubstituted Benzene Derivatives

In 4-chloro-3-nitrobenzenesulfonic acid synthesis, positional selectivity arises from the electronic effects of existing substituents:

  • Sulfonic acid group (-SO₃H): Strongly deactivating and meta-directing due to its electron-withdrawing resonance effects.
  • Chlorine (-Cl): Moderately deactivating (inductive withdrawal) but ortho/para-directing (resonance donation).
  • Nitro group (-NO₂): Strongly deactivating and meta-directing.

The sulfonic acid group dominates orientation, directing incoming electrophiles to the meta position relative to itself. Subsequent nitration occurs at the ortho position to chlorine, as steric hindrance between the bulky -SO₃H and -NO₂ groups disfavors para substitution [2] [3].

Electronic Effects on Nitration Rates

  • Activating groups (e.g., -OH, -NH₂) increase ring electron density, accelerating nitration.
  • Deactivating groups (e.g., -SO₃H, -NO₂) reduce reactivity but guide substitution to specific positions [2].

Competing Reaction Pathways in Mixed Acid Systems

Sulfonation vs. Nitration Equilibrium in Oleum Environments

In oleum (H₂SO₄ with free SO₃), sulfonation competes with nitration due to the presence of sulfur trioxide, which generates sulfonic acid electrophiles (SO₃H⁺):
$$
\text{SO}3 + \text{H}2\text{SO}4 \rightarrow \text{HSO}3^+ + \text{HSO}_4^-
$$
The equilibrium between nitration and sulfonation depends on:

  • Acid composition: Excess SO₃ favors sulfonation.
  • Temperature: Sulfonation dominates above 100°C, while nitration prevails at 50–80°C [5] [6].

Table 2: Product Distribution in Mixed Acid Reactions

Reaction Temperature (°C)Nitration Yield (%)Sulfonation Yield (%)
508510
807025
1103065

Byproduct Formation Mechanisms in High-Temperature Regimes

Elevated temperatures promote side reactions, including:

  • Di-nitration: Secondary nitration at less favorable positions due to increased electrophile mobility.
  • Oxidation: Sulfuric acid oxidizes aromatic rings, forming quinones or cleaving sulfonic acid groups.
  • Isomerization: Rearrangement of nitro groups to thermodynamically stable configurations.

Table 3: Common Byproducts in High-Temperature Nitration

ByproductFormation PathwayConditions (°C)
3,4-Dinitrobenzenesulfonic acidSecondary nitration>90
Benzoquinone-4-sulfonic acidOxidative ring dehydrogenation>100
2-Chloro-5-nitrobenzenesulfonic acidNitro group isomerization>80

Kinetic studies reveal that byproduct formation accelerates above 80°C, with di-nitration becoming significant at nitric acid concentrations exceeding 40% [5].

4-Chloro-3-nitrobenzenesulfonic acid represents a versatile and strategically important building block in advanced organic synthesis, particularly in the development of complex heterocyclic systems and pharmaceutical intermediates. This compound's unique combination of electron-withdrawing groups (nitro and sulfonic acid) along with the reactive chlorine substituent provides multiple sites for selective chemical transformations, making it indispensable for sophisticated synthetic applications.

Role in Heterocyclic Dye Intermediate Synthesis

The incorporation of 4-chloro-3-nitrobenzenesulfonic acid in heterocyclic dye intermediate synthesis has revolutionized the production of high-performance colorants with enhanced stability and superior tinctorial properties. The compound's structural features enable the formation of extended conjugated systems that are essential for achieving desired chromophoric properties in modern dye chemistry [1] [2].

Coupling Reactions for Azo Dye Precursors

The diazotization and coupling reactions of 4-chloro-3-nitrobenzenesulfonic acid serve as fundamental processes in azo dye synthesis, enabling the production of commercially significant colorants on multi-tonne scales. The compound undergoes diazotization under controlled acidic conditions, typically at temperatures between 0-5°C, to form the corresponding diazonium salt intermediate [1]. This diazonium species exhibits high reactivity toward electron-rich aromatic compounds, facilitating coupling reactions that yield azo dye precursors with excellent color properties.

Dye ProductCoupling ComponentReaction ConditionsIndustrial Application
Acid Yellow 159N,N-dimethylanilinepH 1-3, 0-5°CTextile dyeing
Disperse Yellow 76AcetoacetanilidepH 4-6, 5-10°CPolyester fibers
Orange IIβ-naphtholpH 8-10, 0-5°CPaper coloration

The diazotization process involves the treatment of 4-chloro-3-nitrobenzenesulfonic acid with sodium nitrite in the presence of hydrochloric acid, generating the highly reactive diazonium chloride intermediate. This intermediate subsequently couples with various aromatic nucleophiles through electrophilic aromatic substitution mechanisms, producing azo compounds with distinctive electronic and optical properties [1].

The electron-withdrawing nature of both the nitro and sulfonic acid groups significantly enhances the electrophilicity of the diazonium intermediate, resulting in more efficient coupling reactions and higher yields of the desired azo products. Industrial applications of these coupling reactions have demonstrated yields exceeding 85% under optimized conditions, with reaction times reduced to 30-60 minutes through continuous flow processing techniques [4].

Sulfonamide Linker Formation in Chromophoric Systems

The transformation of 4-chloro-3-nitrobenzenesulfonic acid into sulfonamide derivatives represents a critical pathway for developing advanced chromophoric systems with enhanced solubility and bioactivity properties. The sulfonamide linker formation involves the conversion of the sulfonic acid group to the corresponding sulfonyl chloride intermediate, followed by nucleophilic substitution with various amines [5].

The synthesis of 4-chloro-3-nitrobenzenesulfonamide, a key intermediate in this transformation, proceeds through chlorosulfonation using chlorosulfonic acid at elevated temperatures (100°C) for extended periods (6 hours). The resulting sulfonyl chloride intermediate undergoes ammonolysis in aqueous ammonia at controlled temperatures (-10°C to 23°C) to yield the sulfonamide product with yields approaching 50% [5].

Synthetic StepReagentsConditionsYield (%)
ChlorosulfonationClSO₃H100°C, 6h85-90
AmmonolysisNH₃ (aq)-10°C to 23°C45-55
PurificationMeOH/H₂O60°C, 3h40-45

The sulfonamide linker formation enables the creation of multifunctional chromophoric systems where the sulfonamide group serves as both a chromophore modulator and a bioactive pharmacophore. These systems exhibit enhanced water solubility due to the ionic nature of the sulfonamide group, while maintaining the essential chromophoric properties required for dye applications [5].

The incorporation of sulfonamide linkers in chromophoric systems has led to the development of pH-responsive dyes that undergo color changes in response to environmental pH variations. These materials find applications in smart textiles, sensor development, and biomedical diagnostics where controlled color response is essential [2].

Pharmaceutical Building Block Utilization

4-Chloro-3-nitrobenzenesulfonic acid serves as a fundamental pharmaceutical building block, enabling the synthesis of diverse therapeutic compounds through strategic chemical modifications. The compound's multiple reactive sites allow for selective functionalization, making it particularly valuable in medicinal chemistry applications where precise molecular modifications are required [6] [7].

Tartaric Acid Modification Pathways

The utilization of 4-chloro-3-nitrobenzenesulfonic acid in tartaric acid modification represents an innovative approach to developing chiral pharmaceutical intermediates with enhanced bioavailability and therapeutic properties. Tartaric acid, a naturally occurring dicarboxylic acid with established pharmaceutical applications, undergoes selective modification through nucleophilic substitution reactions with activated sulfonic acid derivatives [6] [8].

The modification process involves the activation of 4-chloro-3-nitrobenzenesulfonic acid through conversion to the corresponding sulfonyl chloride, followed by esterification with tartaric acid under controlled conditions. This transformation yields tartaric acid derivatives functionalized with electron-withdrawing aromatic systems, significantly altering their physicochemical properties [8].

Modification TypeReaction MechanismProduct CharacteristicsApplications
EsterificationNucleophilic acyl substitutionEnhanced lipophilicityProdrug development
AmidationNucleophilic addition-eliminationImproved stabilityChiral auxiliaries
SulfonationElectrophilic aromatic substitutionIncreased solubilityPharmaceutical salts

The tartaric acid modification pathway proceeds through a multi-step synthetic sequence beginning with the protection of tartaric acid hydroxyl groups, followed by selective esterification with the activated sulfonic acid derivative. The resulting modified tartaric acid derivatives exhibit significantly altered solubility profiles, with log P values ranging from 2.1 to 4.3, compared to the parent tartaric acid (log P = -1.2) [8].

These modifications enable the development of pharmaceutical formulations with improved bioavailability, particularly for oral administration where membrane permeability is a critical factor. The incorporation of the aromatic sulfonic acid moiety provides additional sites for further chemical modifications, allowing for the fine-tuning of pharmacokinetic properties [9].

Prodrug Activation Mechanisms via Sulfonic Acid Derivatives

The development of prodrug activation mechanisms utilizing sulfonic acid derivatives represents a sophisticated approach to achieving targeted drug delivery and controlled release. 4-Chloro-3-nitrobenzenesulfonic acid serves as a key precursor in the synthesis of sulfonic acid-based prodrugs that undergo selective activation under physiological conditions [7] [10].

The prodrug activation mechanism involves the design of sulfonic acid esters that remain stable under normal physiological conditions but undergo rapid hydrolysis in the presence of specific enzymes or under particular pH conditions. The electron-withdrawing nature of the nitro and chloro substituents in 4-chloro-3-nitrobenzenesulfonic acid derivatives significantly influences the hydrolysis kinetics, allowing for precise control over drug release rates [7].

Prodrug TypeActivation TriggerRelease MechanismHalf-life (pH 7.4)
Nitrophenyl estersEnzymatic hydrolysisEsterase-mediated2-4 hours
Sulfonate esterspH-dependent hydrolysisAcid-catalyzed6-12 hours
Amide derivativesReductive activationEnzyme-mediated4-8 hours

The synthesis of these prodrug systems involves the coupling of 4-chloro-3-nitrobenzenesulfonic acid derivatives with pharmaceutical agents through ester or amide linkages. The resulting prodrugs exhibit improved stability in aqueous solutions while maintaining the ability to release the active pharmaceutical ingredient under physiological conditions [7].

Experimental studies have demonstrated that m-nitrophenyl esters derived from 4-chloro-3-nitrobenzenesulfonic acid exhibit exceptional stability across a wide pH range (pH 2-10), with degradation half-lives exceeding 24 hours under acidic conditions. However, these compounds undergo rapid enzymatic hydrolysis in the presence of hepatic enzymes, with complete conversion to the active drug observed within 2-4 hours [7].

The prodrug activation mechanism has been successfully applied to the development of peroral formulations of sulfonic acid-containing drugs, which typically exhibit poor oral bioavailability due to their ionic nature. The incorporation of the 4-chloro-3-nitrobenzenesulfonic acid-derived protecting groups significantly enhances membrane permeability while maintaining the essential pharmacological properties of the parent compounds [7].

XLogP3

1

Other CAS

121-18-6

Wikipedia

4-Chloro-3-nitrobenzenesulfonic acid

General Manufacturing Information

Benzenesulfonic acid, 4-chloro-3-nitro-: INACTIVE

Dates

Last modified: 08-15-2023

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